molecular formula C21H25F3N6O2 B12458362 1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one

1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one

Cat. No.: B12458362
M. Wt: 450.5 g/mol
InChI Key: MWKYMZXCGYXLPL-UHFFFAOYSA-N
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Description

1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a pyridine ring, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one involves multiple steps. One common method includes the following steps:

    Formation of the pyridine ring: This can be achieved through a series of reactions starting from simple precursors like 2-chloropyridine.

    Formation of the pyrimidine ring: This involves the cyclization of appropriate intermediates.

    Coupling of the pyridine and pyrimidine rings: This step often requires the use of coupling agents and catalysts.

    Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.

    Final assembly: The final step involves the coupling of the assembled intermediate with the propan-1-one moiety.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various intermediates.

Scientific Research Applications

1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one can be compared with similar compounds such as:

    1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-2-one: This compound has a similar structure but with a different substitution pattern.

    1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]butan-1-one: This compound has a longer carbon chain, which may affect its properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H25F3N6O2

Molecular Weight

450.5 g/mol

IUPAC Name

1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)

InChI Key

MWKYMZXCGYXLPL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

Origin of Product

United States

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